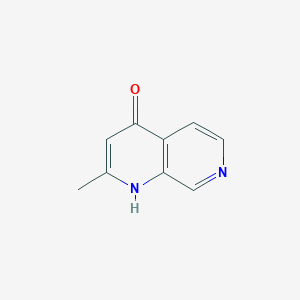

2-Methyl-1,7-naphthyridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-1,7-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-4-9(12)7-2-3-10-5-8(7)11-6/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUQWOFUYVFZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70486135 | |

| Record name | 4-hydroxy-2-methyl-[1,7]-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51551-28-1 | |

| Record name | 4-hydroxy-2-methyl-[1,7]-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 1,7 Naphthyridin 4 1h One Analogues

Electrophilic and Nucleophilic Reactivity of the Naphthyridinone Core

The reactivity of the 1,7-naphthyridin-4(1H)-one core is analogous to that of related heterocycles like quinolines and other naphthyridine isomers. nih.gov The presence of nitrogen atoms, a carbonyl group, and an activated aromatic system creates multiple sites for both electrophilic and nucleophilic attack.

Conversely, the carbon skeleton exhibits distinct sites for nucleophilic attack. The carbon atom of the C4-carbonyl group is inherently electrophilic and can be targeted by nucleophiles. Furthermore, strategic functionalization of the naphthyridinone ring, typically by introducing a leaving group like a halogen, opens up pathways for nucleophilic aromatic substitution (SNAr). For instance, a chloro-substituted naphthyridinone can readily react with various nucleophiles. nih.gov

Table 1: Nucleophilic Substitution Reactions on Halogenated Naphthyridine Cores

| Naphthyridine Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Chloro-1,5-naphthyridine | Ammonium hydroxide (B78521) | Sealed tube, 140 °C | 4-Amino-1,5-naphthyridine | nih.gov |

| 2-Chloro-1,5-naphthyridine | Sodium methanethiol, NaH | - | 2-(Methylsulfanyl)-1,5-naphthyridine | nih.gov |

| 1-Chloro-2,7-naphthyridine | Lithium butane-1-thiolate | - | 1-(Butylthio)-2,7-naphthyridine | nih.gov |

The electron-deficient nature of the pyridine (B92270) ring makes the C5 and C8 positions susceptible to nucleophilic attack, particularly if the ring is activated by N-oxidation.

Oxidation and Reduction Processes

The naphthyridinone core can undergo both oxidation and reduction, targeting either the nitrogen atoms or the carbocyclic ring.

Oxidation: The pyridine nitrogen (N-7) is a common site for oxidation, typically using peracids like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. nih.gov This transformation significantly alters the electronic properties of the molecule, activating the ring for subsequent nucleophilic substitutions at the positions ortho and para to the N-oxide (C-6 and C-8).

Reduction: Reduction of the naphthyridinone system can be achieved under various conditions. Catalytic hydrogenation is a common method to reduce the pyridinone ring, leading to tetrahydro- or dihydro-naphthyridinone derivatives. nih.gov This process can be crucial for removing potentially reactive double bonds that might interfere with biological assays. nih.gov For example, the reduction of a cyclopentene (B43876) double bond in a related quinoline (B57606) scaffold was shown to enhance biological activity by removing non-specific reactivity. nih.gov Furthermore, functional groups introduced onto the scaffold, such as nitro or azido (B1232118) groups, can be readily reduced to amines, providing a handle for further diversification. nih.gov

Cross-Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 2-methyl-1,7-naphthyridin-4(1H)-one scaffold, allowing for the introduction of a wide array of substituents. To participate in these reactions, the naphthyridinone core is typically pre-functionalized with a halogen (Cl, Br, I) or a triflate group.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

Negishi Coupling: Utilizes organozinc reagents for C-C bond formation, as demonstrated in the synthesis of the natural product Lophocladine A from an iodinated 2,7-naphthyridinone precursor. nih.gov

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

Sonogashira Coupling: To introduce alkyne moieties.

These reactions provide a modular approach to extensively diversify the naphthyridinone core, which is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 2: Examples of Cross-Coupling Reactions on Naphthyridine Scaffolds

| Substrate | Coupling Partner | Catalyst/Conditions | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 4-Iodo-2,7-naphthyridin-1(2H)-one | Phenylzinc chloride | Pd catalyst | Negishi | Lophocladine A | nih.gov |

| 2-Chloropyridin-3-amine | Thiopheneboronic acids | Pd(PPh₃)₄ | Suzuki (followed by cyclization) | Thieno nih.govnih.govnaphthyridines | nih.gov |

| 1-(Butylthio)-2,7-naphthyridine | 4-Cyanopropylzinc iodide | Pd catalyst | Negishi-type | 1-(Butyl(4-cyanophenyl)methyl)-2,7-naphthyridine | nih.gov |

Ring Transformation and Rearrangement Mechanisms

The naphthyridine framework can undergo fascinating skeletal transformations and rearrangements, often under specific reaction conditions, leading to novel heterocyclic systems.

A notable example is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. In the synthesis of 1-amino-3-oxo-2,7-naphthyridines, treatment of an intermediate with sodium hydroxide in ethanol (B145695) was shown to induce a Smiles rearrangement, leading to the target naphthyridine core in high yields. mdpi.com

Another relevant transformation is the Semmlere–Wolff transposition . This acid-catalyzed reaction converts oximes of certain cyclic ketones into aminolactams. This type of rearrangement has been used to construct fused benzo[c] nih.govnih.govnaphthyridin-2(1H)-ones from the corresponding oximes, proceeding through a stabilized N-acyliminium salt intermediate. nih.gov

These rearrangements are synthetically valuable as they allow for significant and often non-obvious structural modifications of the heterocyclic core.

Intramolecular Processes and Their Synthetic Implications

Beyond intermolecular reactions, the this compound system can exhibit subtle but significant intramolecular phenomena that influence its properties and reactivity.

1,3-Hydrogen Transfer Phenomena

Intramolecular hydrogen transfer is a key aspect of the chemistry of this compound, primarily manifesting as tautomerism. The molecule can exist in equilibrium between its lactam (keto) form and its lactim (enol) form, which is a type of proton transfer.

Lactam (Keto) form: this compound

Lactim (Enol) form: 2-Methyl-1,7-naphthyridin-4-ol

This tautomerism is a rapid, reversible 1,3-proton transfer between the N1 nitrogen and the C4 carbonyl oxygen. The position of the equilibrium is influenced by factors such as the solvent, temperature, and pH. While the lactam form generally predominates for pyridinones, the existence of the lactim tautomer can be crucial for certain reactions, such as O-alkylation. Theoretical studies on related dihydroxynaphthyridines have explored the energetics and transition states of intermolecular double proton transfer, a related phenomenon that highlights the mobility of protons within these systems. nih.gov

Photoinduced Isomerization Studies

While specific studies on the photoinduced isomerization of this compound are not extensively documented, the photochemistry of related aromatic and heterocyclic systems suggests potential pathways. Photochemical reactions often provide access to unique chemical transformations not achievable through thermal methods. youtube.com

For related quinoline-based azo dyes, photoirradiation can induce E/Z isomerization of the azo bond, a process that can be coupled with long-range proton transfer. nih.gov The photochemistry of naphthyl derivatives can also lead to rearrangements and the formation of intramolecular excimers. rsc.org For the this compound scaffold, photoinduced reactions could potentially include:

[2+2] Cycloadditions: If the molecule were to dimerize.

Norrish-Type Reactions: Involving the carbonyl group, such as the Norrish-Yang cyclisation which involves intramolecular hydrogen abstraction by the excited carbonyl group to form cyclobutanols or, in this case, azetidinols. durham.ac.uk

These potential photoreactions remain an area for further exploration, offering pathways to novel molecular architectures derived from the naphthyridinone core.

Computational Chemistry and Theoretical Modeling of 2 Methyl 1,7 Naphthyridin 4 1h One Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Methyl-1,7-naphthyridin-4(1H)-one derivatives at the molecular level. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules, including naphthyridine derivatives. rsc.org DFT calculations are used to determine optimized geometries, electronic properties, and spectroscopic features. ias.ac.in For instance, DFT can be employed to predict infrared and UV-visible spectra, which can then be compared with experimental data to validate the computational model. ias.ac.in The theory is also instrumental in studying reaction mechanisms and the stability of different isomers and tautomers of naphthyridine compounds. ias.ac.in Properties such as chemical potential, hardness, softness, and the electrophilicity index can be derived from DFT calculations, offering insights into the reactivity of these molecules. rsc.org

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods for studying large molecular systems. These methods have been used to investigate the relative stabilities of isomers of naphthyridine derivatives and their interactions with solvents. nih.gov For example, AM1 and PM3 calculations have been employed to support interpretations of experimental data regarding the equilibrium between covalent and zwitterionic forms of naphthyridine derivatives in different solvents. nih.gov These studies infer that the formation of zwitterionic species is often assisted by hydrogen-bond donor solvents. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. nih.govchalcogen.ro A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net For naphthyridine derivatives, the analysis of these orbitals helps in understanding charge transfer interactions within the molecule and predicting sites susceptible to electrophilic and nucleophilic attack. chalcogen.ro

Table 1: Frontier Molecular Orbital Data for a Hypothetical this compound Derivative

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

A Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEPS maps the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de Different colors on the surface represent different potential values; typically, red indicates regions of negative potential (rich in electrons and attractive to electrophiles), while blue represents areas of positive potential (electron-poor and attractive to nucleophiles). For this compound derivatives, MEPS analysis can identify the most likely sites for protonation and other electrophilic interactions, as well as regions susceptible to nucleophilic attack. uni-muenchen.de

Table 2: Key NBO Interactions for a Hypothetical this compound Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N7 | π* (C5-C6) | 25.8 |

| LP (1) O1 | π* (C4-C4a) | 18.2 |

| π (C5-C6) | π* (N7-C8) | 15.5 |

| π (C2-C3) | π* (C4-C4a) | 20.1 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. LP denotes a lone pair. The specific interactions and energies would depend on the exact structure and substituents of the derivative being studied.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interactions between a ligand and a protein at the atomic level.

Molecular docking simulations have been employed to predict how derivatives of this compound bind to target proteins. These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For instance, studies on similar heterocyclic compounds have shown that specific substitutions on the naphthyridine core can lead to favorable interactions within the binding site of a target protein. In one such study, the introduction of a methyl group into a hydrophobic pocket of a protein kinase led to a significant increase in binding affinity. nih.gov The amide carbonyl groups in related ligand structures have been observed to form hydrogen bonds with amino acid residues like Met 109 and Asp168. nih.gov

The general principle of protein-ligand binding is driven by the minimization of the total Gibbs free energy of the system. nih.gov This involves a balance between enthalpy (ΔH), which is influenced by noncovalent interactions like hydrogen bonds and van der Waals forces, and entropy (ΔS), which relates to the conformational freedom of the protein and ligand. nih.gov The formation of multiple favorable interactions typically results in a large negative enthalpy change, which can overcome the unfavorable entropy loss upon binding. nih.gov

To validate the accuracy of docking predictions, the docking protocol is often first tested by redocking a known inhibitor into the active site of the target protein. Successful redocking, where the predicted pose closely matches the crystallographically determined pose, provides confidence in the model's ability to predict the binding of novel ligands.

The analysis of binding poses and orientations provides a detailed picture of how a ligand fits into the active site of a protein. This includes the specific conformation adopted by the ligand and its spatial relationship to the surrounding amino acid residues. For example, in the study of 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives, different computational methods were used to generate conformers, and their orientations within the binding site of human neutrophil elastase were analyzed. researchgate.net This revealed that certain orientations were more favorable for binding than others. researchgate.net

The orientation of a ligand is critical for its activity. In some cases, a subtle change in the position of a substituent can lead to a steric clash with a protein residue, thereby reducing binding affinity. Conversely, a well-placed functional group can form a critical hydrogen bond that significantly enhances binding. The analysis of these poses helps in the rational design of new derivatives with improved binding characteristics.

The assessment of binding energies is a quantitative measure of the affinity between a ligand and a protein. Docking programs often use scoring functions to estimate the binding free energy (ΔG) of a given ligand pose. A more negative score generally indicates a more favorable binding interaction. For instance, in a study of potential SARS-CoV-2 main protease inhibitors, the GlideScore was used to rank candidate compounds, with more negative values indicating higher potential. nih.gov

It's important to note that these scoring functions are approximations and may not always perfectly correlate with experimental binding affinities. Therefore, the results are often used to rank and prioritize compounds for further experimental testing rather than as absolute measures of affinity. The binding free energy is composed of enthalpic and entropic contributions, where tight binding from multiple favorable interactions leads to a large negative enthalpy change, often counteracted by a negative entropy change due to restricted mobility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com This is achieved by correlating molecular descriptors with the observed activity.

The development of predictive QSAR models is a key goal in drug discovery. These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The process typically involves several steps:

Data Set Selection: A set of compounds with known biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the activity. nih.gov

Model Validation: The predictive ability of the model is assessed using various statistical parameters, such as the coefficient of determination (R²) for the test set and the cross-validation coefficient (Q²). mdpi.comnih.gov

For example, a QSAR study on thiazolidine-4-one derivatives resulted in a robust model with a high R² value, indicating a good fit. nih.gov Similarly, a study on ketone-based covalent inhibitors of the SARS coronavirus main protease developed highly predictive MLR and ANN models. nih.gov

A crucial aspect of QSAR studies is the identification of molecular descriptors that are significantly correlated with biological activity. This provides insights into the structural features that are important for the desired effect. For instance, a QSAR study on 1,8-naphthyridin-4-ones as photosystem II inhibitors found that the position, size, and polarity of substituents were the predominant factors controlling their activity. nih.gov Another study on thiazolidine-4-one derivatives identified descriptors related to polarizability, electronegativity, and surface area as being positively correlated with antitubercular activity. nih.gov

These correlations can be either positive or negative. A positive correlation means that an increase in the value of the descriptor leads to an increase in activity, while a negative correlation indicates the opposite. By understanding these relationships, medicinal chemists can strategically modify the structure of a lead compound to enhance its biological activity.

Regression Analysis and Statistical Validation

In the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives, regression analysis is a critical step to establish a statistically significant correlation between the physicochemical or structural features (descriptors) of the compounds and their biological activity. The reliability and predictive power of these models are assessed through rigorous statistical validation. wikipedia.orgnih.gov

Validation is a crucial aspect of QSAR modeling, ensuring that the developed model is robust, stable, and not a result of chance correlation. wikipedia.org The process is generally divided into two main categories: internal validation and external validation. basicmedicalkey.comresearchgate.net

Internal Validation: This process assesses the stability and robustness of the model using the training set, which is the data used to build the model. taylorfrancis.com The most common internal validation technique is cross-validation. In the leave-one-out (LOO) cross-validation method, a single compound is removed from the training set, and the model is rebuilt using the remaining compounds. This new model then predicts the activity of the removed compound. This process is repeated until every compound has been left out once. taylorfrancis.com The predictive ability of the model within the training set is quantified by the cross-validation coefficient, Q². A high Q² value (typically > 0.5) indicates good model robustness. researchgate.net

External Validation: This is a more stringent test of a model's predictive power. wikipedia.org The initial dataset is split into a training set (for model building) and a test set (for validation). The model is built using only the training set data and is then used to predict the activities of the test set compounds, which were not used during model development. basicmedicalkey.com The predictive capability is measured by the external validation coefficient, R²_pred. A high R²_pred value suggests that the model can accurately predict the activity of new, untested compounds. nih.gov

To be considered predictive, a QSAR model must meet several statistical criteria. These parameters ensure the model's reliability for screening new derivatives of this compound.

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validation Coefficient | Q² | Measures the internal predictive ability and robustness of the model. | > 0.5 |

| External Validation Coefficient | R²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.5 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

These validation techniques are essential to confirm that a QSAR model for this compound derivatives is not only descriptive but also predictive, making it a valuable tool in the design of novel compounds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For this compound derivatives, MD simulations provide atomic-level insights into how these ligands interact with their biological targets, such as proteins or nucleic acids. nih.gov By simulating the complex in a physiological environment (including water, ions, and physiological temperature and pressure), MD can reveal the dynamic nature of the binding process and the stability of the resulting complex. nih.gov

The simulation begins with the initial coordinates of the protein-ligand complex, often obtained from molecular docking studies. The system is then subjected to Newton's equations of motion, allowing the atoms to move and interact over a set period, typically ranging from nanoseconds to microseconds. researchgate.net

Analysis of Ligand-Target Stability and Conformational Dynamics

Following an MD simulation, the resulting trajectory is analyzed to understand the stability of the ligand-target complex and the conformational changes that occur. nih.gov Key metrics used in this analysis include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). computabio.com

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each individual amino acid residue (or atom) in the protein to identify regions of flexibility. bioexcel.eu It measures the fluctuation of each residue around its average position during the simulation. High RMSF values indicate flexible regions, such as loops, while low values correspond to more rigid secondary structures like alpha-helices and beta-sheets. researchgate.net The binding of a derivative of this compound can alter the protein's flexibility, often reducing the fluctuations in the binding site residues, which signifies stabilization of the protein-ligand complex. nih.gov

Table 2: Example MD Simulation Analysis for a this compound Derivative Complex

| Analysis Metric | Target Protein (Apo) | Target-Ligand Complex | Interpretation |

| Average RMSD (Protein Backbone) | 2.5 Å | 1.8 Å | The lower RMSD of the complex suggests that ligand binding increases the overall structural stability of the protein. |

| Average RMSF (Binding Site Residues) | 1.5 Å | 0.8 Å | Reduced fluctuation in the binding site indicates that the ligand stabilizes the active site residues. |

| Average RMSF (Loop Region 70-80) | 3.1 Å | 2.2 Å | Ligand binding induces conformational changes that also stabilize a flexible loop region distant from the active site. |

By analyzing these dynamic properties, researchers can gain a detailed understanding of how modifications to the this compound scaffold affect its binding mode, the stability of the interaction, and the conformational state of the target protein. acs.org

Tautomeric Equilibrium and Stability Investigations

This compound exists in a tautomeric equilibrium between two forms: the keto form (amide) and the enol form (iminol). libretexts.orglibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. masterorganicchemistry.com The predominant form at equilibrium can significantly influence the compound's physicochemical properties and its interactions with biological targets.

The two primary tautomers are:

This compound (Keto form)

2-Methyl-1,7-naphthyridin-4-ol (Enol form)

Computational chemistry, particularly using Density Functional Theory (DFT), is employed to investigate the relative stability of these tautomers. orientjchem.org By calculating the Gibbs free energy (ΔG) of each tautomer, scientists can predict the equilibrium constant (K) and thus the relative population of each form under different conditions. nih.gov

The stability of the tautomers is highly dependent on environmental factors, especially the solvent. masterorganicchemistry.com In non-polar solvents, intramolecular hydrogen bonding might stabilize the enol form. Conversely, polar protic solvents can form intermolecular hydrogen bonds with the keto form, potentially making it the more stable tautomer. mdpi.com Theoretical calculations often model these solvent effects using methods like the Polarizable Continuum Model (PCM). researchgate.net

Table 3: Theoretical Relative Stabilities of this compound Tautomers

| Tautomer Form | Solvent | Calculated Relative Energy (ΔG, kcal/mol) | Predicted Predominant Form |

| Keto | Gas Phase | 0.00 | Keto |

| Enol | Gas Phase | +2.5 | Keto |

| Keto | Water (Polar Protic) | 0.00 | Keto |

| Enol | Water (Polar Protic) | +4.1 | Keto |

| Keto | Chloroform (Non-polar) | 0.00 | Keto |

| Enol | Chloroform (Non-polar) | +1.8 | Keto |

Note: The data in this table is hypothetical and for illustrative purposes.

As the table illustrates, the keto form is often predicted to be more stable than the enol form, which is common for simple carbonyl compounds due to the greater strength of the C=O double bond compared to a C=C double bond. libretexts.org However, specific substitutions on the naphthyridine ring could alter this balance. mdpi.com Understanding the tautomeric preferences of this compound is fundamental for accurately modeling its interactions and designing more effective derivatives.

Structure Activity Relationship Sar Principles and Methodologies for Naphthyridinone Scaffolds

Systematic Structural Modifications and Their Impact on Molecular Target Interaction

Systematic modification of the naphthyridinone core has been a key strategy to probe its interaction with various biological targets and to optimize potency and selectivity. These modifications typically involve the introduction, removal, or alteration of substituents at different positions of the bicyclic ring system.

For instance, in the development of inhibitors for the MET kinase, a receptor tyrosine kinase implicated in cancer, researchers have explored various substitutions on the 2,7-naphthyridin-1(2H)-one scaffold. A study focusing on this scaffold revealed that the introduction of a phenyl group at the N2 position and various amino substituents at the C8 position led to the discovery of potent MET/AXL kinase inhibitors. mit.edu Preliminary screening of a combinatorial library of these compounds identified derivatives with significant inhibitory activity. mit.edu

Similarly, in the pursuit of mTOR inhibitors, a key regulator of cell growth and proliferation, a scaffold-hopping strategy from a known inhibitor led to the design of 1,6-naphthyridin-4(1H)-one derivatives. nih.gov Systematic optimization of this scaffold resulted in compounds with potent MET inhibitory activity and favorable pharmacokinetic profiles. nih.gov

While specific SAR studies on the 2-Methyl-1,7-naphthyridin-4(1H)-one scaffold are not extensively documented in publicly available research, the principles derived from its isomers provide a roadmap for potential modifications. Key positions for substitution on the 1,7-naphthyridinone core that would likely influence activity include the N1-position, the C2-methyl group, and the aromatic ring at positions 5, 6, and 8. For example, altering the methyl group at C2 to other alkyl or aryl groups could probe a hydrophobic pocket in a target's active site. Modifications at the N1 position with different substituents could influence solubility, metabolic stability, and interactions with the target protein.

The following table illustrates hypothetical modifications to the this compound scaffold based on SAR principles from related naphthyridinone inhibitors.

| Compound | R1 (at N1) | R2 (at C2) | R3 (at C5/C6/C8) | Potential Impact on Activity |

| Lead Scaffold | H | CH₃ | H | Baseline activity |

| Analog 1 | Benzyl (B1604629) | CH₃ | H | Increased hydrophobic interactions |

| Analog 2 | H | CF₃ | H | Altered electronic properties and potential for new interactions |

| Analog 3 | H | CH₃ | 4-Fluorophenyl | Exploration of halogen bonding and additional hydrophobic interactions |

| Analog 4 | Methyl | CH₃ | Amino group | Potential for hydrogen bonding and improved solubility |

This table is illustrative and based on general SAR principles for the naphthyridinone class of compounds.

Elucidation of Key Pharmacophores and Functional Groups for Targeted Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. The identification of key pharmacophores is crucial for designing new molecules with desired therapeutic effects. For the naphthyridinone scaffold, the core bicyclic system itself often acts as a key structural element, providing a rigid framework for the precise positioning of functional groups.

In many kinase inhibitors, the heterocyclic core, such as a naphthyridinone, can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the scaffold then project into specific pockets of the ATP-binding site, contributing to potency and selectivity.

For example, in the design of cannabinoid-2 (CB2) receptor agonists based on the 1,8-naphthyridin-2(1H)-on-3-carboxamide scaffold, specific functional groups were identified as crucial for high affinity and selectivity. Current time information in Bangalore, IN. The study highlighted the importance of a benzyl substituent at the N1 position and a carboxy-4-methylcyclohexylamide group at the C3 position for potent and selective CB2 agonism. Current time information in Bangalore, IN.

For the this compound scaffold, the key pharmacophoric elements would likely include:

The lactam oxygen (at C4): A potential hydrogen bond acceptor.

The N1-hydrogen: A potential hydrogen bond donor.

The pyridine (B92270) nitrogen (at N7): A potential hydrogen bond acceptor or a site for metal coordination.

The methyl group (at C2): A hydrophobic feature.

The aromatic ring system: Provides a planar scaffold for π-π stacking interactions.

The precise arrangement and interplay of these features would determine the scaffold's affinity and selectivity for a particular biological target.

Rational Design Strategies for Enhanced Molecular Target Binding and Specificity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. This approach often involves computational methods to predict how a molecule will bind to its target, followed by the synthesis and biological evaluation of the designed compounds.

A common strategy is structure-based drug design , where the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, is used to guide the design of inhibitors. This allows for the optimization of ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, to enhance binding affinity and selectivity.

For example, in the development of inhaled phosphodiesterase type 4 (PDE4) inhibitors based on a 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one template, X-ray crystallography confirmed the binding mode of the novel scaffold. nih.gov This structural information enabled further structure-based design, leading to compounds with picomolar enzymatic potencies by targeting the PDE4 enzyme metal-binding pocket and a solvent-filled pocket. nih.gov

Another strategy is ligand-based drug design , which is employed when the three-dimensional structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By comparing the structures of active and inactive compounds, a pharmacophore model can be developed to guide the design of new, more potent molecules.

For the this compound scaffold, rational design strategies could involve:

Scaffold hopping: Replacing a known hinge-binding scaffold in a kinase inhibitor with the this compound core to explore new chemical space and potentially improve properties like selectivity or pharmacokinetics.

Fragment-based drug design: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound based on the this compound scaffold.

Computational modeling: Using molecular docking and molecular dynamics simulations to predict the binding mode of this compound derivatives in the active site of a target protein and to guide the selection of substituents that would enhance binding.

Conformational Analysis and Its Role in Activity

The three-dimensional conformation of a molecule plays a critical role in its ability to bind to a biological target. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The bioactive conformation is the specific three-dimensional shape that a molecule adopts when it binds to its target.

For relatively rigid scaffolds like the naphthyridinone core, the conformational flexibility is limited. However, the substituents attached to the scaffold can have significant conformational freedom, and their preferred orientation can greatly influence biological activity.

For instance, in the development of an RXR agonist, the stereochemistry and conformation of substituents on a tetrahydroquinoline scaffold, a related heterocyclic system, were found to be critical for activity. bldpharm.com X-ray co-crystal structures revealed that the preferred stereoisomer oriented a methyl group into a small hydrophobic pocket, leading to a favorable binding conformation, while the other stereoisomer would likely result in steric clashes. bldpharm.com

For derivatives of this compound, conformational analysis would be particularly important for bulky or flexible substituents at the N1 position or on the aromatic ring. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the low-energy conformations of these molecules. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide direct evidence of the preferred conformations in solution and in the solid state, respectively. Understanding the conformational preferences of these derivatives is essential for rationalizing their SAR and for designing new compounds with improved activity.

Mechanisms of Biological Action at the Molecular and Cellular Level

Enzyme Inhibition Mechanisms

Derivatives of the naphthyridinone scaffold have been shown to inhibit several classes of enzymes, which is the primary mechanism behind their biological activity.

DNA Topoisomerase Inhibition

While direct studies on 1,7-naphthyridin-4(1H)-one are not available, related naphthyridinone structures have been investigated as inhibitors of DNA topoisomerases. These enzymes are crucial for managing the topological state of DNA during processes like replication and transcription. Certain complex derivatives, such as dibenzonaphthyridinones, have been developed as non-camptothecin inhibitors of Topoisomerase I (TOP1). nih.gov These agents function by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis) in cancer cells. nih.gov

Bacterial Enoyl-ACP Reductase (FabI, FabK) Inhibition

There is currently no available scientific literature describing the inhibition of bacterial enoyl-ACP reductases (FabI or FabK) by derivatives of 2-Methyl-1,7-naphthyridin-4(1H)-one.

Kinase Inhibition (e.g., c-Kit, VEGFR-2, MET, AXL, PDE-5, SYK)

The most extensively documented biological action of naphthyridinone derivatives is the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways.

c-Kit and VEGFR-2 Inhibition: The 2,7-naphthyridin-1(2H)-one scaffold, an isomer of the 1,7-naphthyridinone core, has been identified as a promising lead structure for developing inhibitors of c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key tyrosine kinases involved in cancer cell growth and angiogenesis. nih.gov A study on 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives found several compounds with potent inhibitory activity. nih.gov For example, one derivative (compound 9k ) showed an IC₅₀ value of 8.5 nM against c-Kit, while others (compounds 10l and 10r ) displayed significant VEGFR-2 inhibition with IC₅₀ values of 56.5 nM and 31.7 nM, respectively. nih.gov

MET Inhibition: The same 2,7-naphthyridone scaffold was also initially proposed as a novel lead structure for inhibitors of the MET tyrosine kinase, another important target in oncology. nih.gov

Phosphodiesterase-5 (PDE-5) Inhibition: Novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have been identified as a new structural class of potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5). nih.gov PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition leads to smooth muscle relaxation and vasodilation. nih.govwikipedia.orgmedicalnewstoday.com One 2,7-naphthyridine derivative (compound 4c ) demonstrated extremely potent PDE5 inhibition with an IC₅₀ of 0.23 nM and high selectivity over other PDE isoforms. nih.gov

Spleen Tyrosine Kinase (SYK) Inhibition: Derivatives of the 1,6-naphthyridine (B1220473) isomer have been patented as inhibitors of Spleen Tyrosine Kinase (Syk). nih.govunifiedpatents.com Syk is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, making it a target for inflammatory and autoimmune diseases. nih.govnih.gov

| Kinase Target | Naphthyridinone Derivative Class | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| c-Kit | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones | 8.5 nM (for compound 9k) | nih.gov |

| VEGFR-2 | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones | 31.7 nM (for compound 10r) | nih.gov |

| PDE-5 | 2,7-Naphthyridine derivatives | 0.23 nM (for compound 4c) | nih.gov |

| SYK | 7-(1-alkylpyrazol-4-yl)-N-[(4-fluoro-4-piperidyl)methyl]-1,6-naphthyridin-5-amines | Claimed as potent inhibitors | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of the 1,5-naphthyridine (B1222797) isomer have been successfully developed as highly selective inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1). nih.gov PARP enzymes are central to the DNA damage response. mdpi.com The designed derivative, AZD5305, is a potent PARP1-DNA trapper, which means it not only inhibits the enzyme's activity but also locks it onto the DNA, enhancing its cytotoxic effect. nih.gov This compound showed high selectivity for PARP1 over PARP2 and other family members, which is hypothesized to reduce the hematological toxicities seen with less selective PARP inhibitors. nih.gov

InhA Enzyme Inhibition in Mycobacteria

While various chemical scaffolds have been explored as direct inhibitors of the Mycobacterium tuberculosis InhA enzyme, there is no scientific literature available that reports on 1,7-naphthyridin-4(1H)-one derivatives for this specific target. nih.govmdpi.comresearchgate.net InhA is a critical enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

Modulation of Cellular Pathways

The inhibition of the enzymes described above by naphthyridinone derivatives leads to the modulation of several key cellular pathways.

Angiogenesis and Cancer Proliferation Pathways: By inhibiting receptor tyrosine kinases such as VEGFR-2 and c-Kit, naphthyridinone derivatives can block the signaling pathways that drive angiogenesis (the formation of new blood vessels) and cancer cell proliferation. nih.gov VEGFR-2 is a primary mediator of the pro-angiogenic signals initiated by VEGF. rsc.orgnih.gov Its inhibition can starve tumors of the blood supply needed for their growth and metastasis. Similarly, inhibiting c-Kit, which is often mutated or overexpressed in certain cancers like gastrointestinal stromal tumors and mast cell leukemia, can halt the downstream signaling that promotes cell proliferation and survival. nih.gov

DNA Damage Repair Pathways: The action of PARP1-inhibiting naphthyridinone derivatives directly impacts DNA repair. In cancer cells that have pre-existing defects in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP1 leads to an accumulation of unrepaired DNA damage. mdpi.com This concept, known as "synthetic lethality," results in the selective killing of cancer cells while sparing normal cells. mdpi.com

Smooth Muscle Relaxation Pathways: Inhibition of PDE5 by naphthyridinone derivatives enhances the cGMP signaling pathway. nih.gov In vascular smooth muscle, elevated cGMP levels lead to relaxation and vasodilation. nih.gov This mechanism is the basis for the use of PDE5 inhibitors in treating conditions like erectile dysfunction and pulmonary hypertension. wikipedia.orgmedicalnewstoday.com

Immune Response Pathways: The inhibition of Syk by certain naphthyridine derivatives can modulate the signaling cascades in immune cells like mast cells and B-cells. nih.gov This interference can dampen inappropriate inflammatory and allergic responses, suggesting potential applications in treating autoimmune disorders. unifiedpatents.comnih.gov

Cell Signaling Pathway Modulation (e.g., Apoptosis, Cell Cycle Regulation)

Naphthyridinone derivatives have demonstrated significant potential as modulators of critical cell signaling pathways, which are often dysregulated in diseases such as cancer. Research has shown that various substituted naphthyridinones can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. nih.gov

One of the primary mechanisms by which these compounds are thought to exert their anticancer effects is through the inhibition of protein kinases. Kinases are crucial enzymes that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. For instance, derivatives of 1,6-naphthyridin-2(1H)-one have been developed as potent inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein that is vital for the stability and function of numerous oncoproteins. nih.gov By inhibiting Hsp90, these compounds can lead to the degradation of client proteins, thereby disrupting cancer cell survival and promoting apoptosis. nih.gov

Furthermore, other naphthyridinone scaffolds have been identified as inhibitors of key signaling kinases such as MET kinase and the mammalian target of rapamycin (B549165) (mTOR). researchgate.netmit.edumit.edustemcell.com The MET signaling pathway is implicated in tumor growth and metastasis, while the mTOR pathway is a central regulator of cell growth and proliferation. mit.edumit.edu The discovery of a benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one derivative as a highly potent and selective mTOR inhibitor underscores the potential of this chemical class to target fundamental cancer pathways. mit.edumit.edu

Another reported mechanism for the anticancer activity of naphthyridinone derivatives is the inhibition of tubulin polymerization. A study on substituted 2-thienyl-1,8-naphthyridin-4-ones revealed that these compounds could inhibit the formation of microtubules, which are essential for cell division, leading to cytotoxic effects in various human tumor cell lines. nih.gov

The following table summarizes the kinase inhibitory activity of some representative naphthyridinone derivatives:

| Compound Class | Target Kinase/Protein | Biological Effect |

| 1,6-Naphthyridin-2(1H)-ones | Hsp90 | Induction of apoptosis, cell cycle arrest |

| 1,6-Naphthyridinone derivatives | MET Kinase | Inhibition of tumor growth |

| Benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one derivatives | mTOR | Inhibition of cell proliferation |

| 2-Thienyl-1,8-naphthyridin-4-ones | Tubulin | Cytotoxicity, inhibition of cell division |

Given these findings, it is plausible that this compound could also modulate cell signaling pathways, potentially through kinase inhibition, leading to the regulation of apoptosis and the cell cycle.

Inhibition of Bacterial Resistance Mechanisms (e.g., Efflux Pumps)

The growing threat of antibiotic resistance has spurred the search for new antibacterial agents and compounds that can overcome resistance mechanisms. Naphthyridine derivatives have shown promise in this area. One of the key bacterial defense mechanisms is the use of efflux pumps, which actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy.

Studies on 1,8-naphthyridine (B1210474) derivatives have demonstrated their ability to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. mdpi.com This synergistic effect suggests that these compounds may act as efflux pump inhibitors (EPIs). By blocking the efflux pumps, the naphthyridine derivatives would allow the antibiotic to accumulate within the bacteria to a concentration that is effective for its antibacterial action. mdpi.com While the specific compound 7-acetamido-1,8-naphthyridin-4(1H)-one did not show direct antibacterial activity, its ability to enhance the efficacy of other antibiotics points towards an efflux pump inhibition mechanism. mdpi.com

Another established antibacterial mechanism for some naphthyridinone derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II). mdpi.comnih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. mdpi.com This mechanism is well-documented for nalidixic acid, a 4-oxo-1,8-naphthyridine-3-carboxylic acid derivative, which was one of the first quinolone antibiotics. nih.gov

Therefore, this compound could potentially exhibit antibacterial activity through the inhibition of efflux pumps or by targeting essential bacterial enzymes like DNA gyrase.

Interference with Bacterial Fatty Acid Biosynthesis

Currently, there is no direct scientific evidence from the reviewed literature to suggest that this compound or its close analogs interfere with bacterial fatty acid biosynthesis. This pathway is a recognized target for antibacterial drugs, but studies linking naphthyridinones to this specific mechanism are not available at this time.

Ligand-Receptor Interactions (e.g., NMDA Receptor Antagonism)

The structural features of naphthyridinones suggest their potential to interact with various receptors in the central nervous system. While there is no direct evidence of this compound acting as an N-Methyl-D-aspartate (NMDA) receptor antagonist, research on related compounds indicates that the naphthyridine scaffold can bind to neuronal receptors. For instance, a derivative of 4-phenyl-2,7-naphthyridin-1-one has been reported to exhibit antagonistic activity at δ-opioid receptors. nih.gov

The broad range of biological activities reported for naphthyridine derivatives, including effects on the central nervous system, suggests that these compounds can cross the blood-brain barrier and interact with various receptor targets. nih.gov However, specific studies to determine the interaction of this compound with NMDA receptors or other neuronal receptors are required to establish this mechanism of action.

Comparative Mechanistic Studies with Established Molecular Probes

Direct comparative mechanistic studies of this compound with established molecular probes are not available in the current scientific literature. Such studies would be invaluable in elucidating the precise molecular targets and mechanisms of action of this compound. For example, comparing its kinase inhibition profile with known kinase inhibitors or its efflux pump inhibitory activity with established EPIs would provide a clearer understanding of its biological function.

Advanced Spectroscopic and Analytical Techniques in Naphthyridinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of naphthyridinone compounds. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for the precise assignment of each atom in the molecule. nih.gov

In the study of naphthyridinone derivatives, ¹H NMR is used to identify the chemical environment of protons. For instance, the protons on the aromatic rings and the methyl group of "2-Methyl-1,7-naphthyridin-4(1H)-one" will have characteristic chemical shifts and coupling patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and more distant carbons, respectively. mdpi.com These correlations are crucial for assembling the complete molecular structure, especially in complex derivatives. mdpi.com

Furthermore, NMR is vital for conformational analysis. For larger molecules and complexes involving naphthyridinones, Nuclear Overhauser Effect (NOE) experiments provide information about the through-space proximity of protons, which helps to define the three-dimensional shape of the molecule in solution. nih.gov This is particularly important when studying how these molecules interact with biological targets or other chemical entities. nih.gov

Table 1: Representative NMR Data for Naphthyridinone-Related Structures

| Nucleus | Technique | Key Observations | Reference |

|---|---|---|---|

| ¹H, ¹³C | 1D & 2D NMR | Characterization of new naphthyridine derivatives possessing amino acid or boronic acid moieties. | nih.gov |

| ¹H, ¹³C | 1D & 2D NMR | Full characterization of a 1,2,3-triazole derivative synthesized via cycloaddition, confirming the structure through proton and carbon chemical shifts and correlations. | mdpi.com |

| ¹H, ¹³C | 1D & 2D NMR | Used to confirm the structure of synthesized 3-imino-1,8-naphthalimide derivatives, identifying signals for aliphatic chains and imine bonds. | nih.gov |

This table contains representative data for related structures to illustrate the application of the technique, as specific NMR peak lists for "this compound" are not detailed in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of naphthyridinone compounds. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax) and molar absorptivity, provides a fingerprint of the molecule's conjugated system.

For "this compound," the UV-Vis spectrum is dominated by π-π* transitions within the aromatic naphthyridinone core. The position and intensity of these absorption bands are sensitive to the molecular environment and substitution patterns. For example, studies on related heterocyclic systems show that the introduction of different substituent groups can cause a shift in the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

UV-Vis spectroscopy is also a powerful method for studying the binding interactions between naphthyridinone derivatives and other molecules, such as DNA or proteins. nih.gov When a naphthyridinone binds to a macromolecule, changes in its electronic environment often lead to alterations in the UV-Vis spectrum. A decrease in absorption intensity (hypochromicity) or an increase (hyperchromicity), with or without a shift in λmax, can indicate the mode of interaction, such as groove binding or intercalation in the case of DNA. nih.gov Such binding studies are fundamental in the development of probes and therapeutic agents. nih.gov In some cases, a distinct linear relationship between the UV/Vis absorption of persistent radical pairs and the pKa value of a corresponding carbon acid has been observed. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Reaction Monitoring

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. For "this compound," key vibrational bands would include the C=O stretching of the ketone group (typically around 1650-1700 cm⁻¹), C-H stretching from the methyl and aromatic groups, N-H stretching from the pyridinone ring, and C=C and C=N stretching from the aromatic rings. nih.govresearchgate.net

IR spectroscopy is particularly valuable for real-time reaction monitoring. youtube.comyoutube.com For instance, in the synthesis of a naphthyridinone, one can follow the progress of the reaction by observing the disappearance of characteristic peaks from the starting materials and the appearance of peaks corresponding to the product. youtube.comyoutube.com For example, if a reaction involves the formation of the ketone group, monitoring the growth of the C=O stretching band provides direct information about the reaction kinetics and endpoint. youtube.comyoutube.com This in-situ analysis helps in optimizing reaction conditions and understanding reaction mechanisms. youtube.com

Table 2: Characteristic IR Frequencies for Naphthyridinone-Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C=O (Ketone/Amide) | Stretch | 1650 - 1700 | Confirms the presence of the carbonyl group in the pyridinone ring. nih.gov |

| N-H | Stretch | 3200 - 3500 | Indicates the presence of the N-H bond in the pyridinone ring. |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Corresponds to the C-H bonds on the naphthyridine rings. |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Corresponds to the C-H bonds of the methyl group. |

X-ray Diffraction (XRD) for Solid-State Structural Determination and Intermolecular Interactions

Beyond the structure of a single molecule, XRD provides invaluable information about intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking. wikipedia.org For "this compound," the N-H group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of specific supramolecular assemblies, like dimers or extended chains, in the solid state. Understanding these packing arrangements is crucial as they can influence the material's physical properties, including solubility and stability. In medicinal chemistry, co-crystal structure analysis can reveal how a ligand binds within the pocket of a receptor, providing insights that guide the design of more potent and selective molecules. acs.org

Mass Spectrometry (MS) for Reaction Pathway Elucidation and Complex Mixture Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of "this compound" with high accuracy, confirming its elemental composition. chemscene.combldpharm.com

The true power of MS in structural chemistry lies in its tandem (MS/MS) capabilities. In this mode, the molecular ion (parent ion) is isolated and fragmented, and the masses of the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure. chemguide.co.uk For "this compound," characteristic fragmentation pathways would likely involve cleavages of the naphthyridine ring system and loss of small neutral molecules. Elucidating these pathways helps to confirm the structure and can be used to differentiate between isomers that might be indistinguishable by other methods. kobv.dewvu.edu

Mass spectrometry is also instrumental in analyzing complex reaction mixtures and identifying intermediates and byproducts. uniroma1.it By coupling MS with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), individual components of a mixture can be separated and identified, providing a comprehensive picture of a chemical reaction and aiding in the elucidation of its mechanism. kobv.de

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Heterocyclic Compounds

| Fragmentation Process | Lost Fragment | Significance | Reference |

|---|---|---|---|

| α-Cleavage | Alkyl or functional group radical | Common in ketones and aldehydes, helps identify groups adjacent to a carbonyl. | miamioh.edu |

| Loss of CO | Carbon Monoxide | Characteristic of carbonyl-containing compounds, especially aromatic ketones after initial cleavage. | miamioh.edu |

| McLafferty Rearrangement | Neutral alkene | Occurs in molecules with a carbonyl group and a sufficiently long alkyl chain, indicating specific structural features. | miamioh.edu |

Electrochemical Methods for Electronic Properties Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly Cyclic Voltammetry (CV), are used to investigate the redox properties of molecules like "this compound." CV measures the current that develops in an electrochemical cell as the voltage is swept back and forth. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound.

These redox potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential correlates with the energy required to remove an electron (HOMO energy), while the reduction potential relates to the energy gained upon adding an electron (LUMO energy). This data is crucial for understanding the electronic behavior of the molecule.

For naphthyridine derivatives, CV can reveal their potential for use in electronic devices or as redox-active probes. clockss.org Studies on related systems have shown that the introduction of different substituents can tune the redox potentials, making the molecules easier or harder to oxidize or reduce. rsc.org For example, dihydroxy derivatives of 1,8-naphthyridine (B1210474) have shown oxidation potentials around 0.21-0.25 V vs. Ag/AgCl, which is a favorable range for the electrochemical detection of biological targets. clockss.org This tunability is a key aspect in the design of molecules for specific applications in materials science and bio-electrochemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1,7-naphthyridin-4(1H)-one?

- Methodological Answer : The compound can be synthesized via cyclization reactions using diphenyl ether (Ph2O) under reflux conditions. For example, a mixture of precursors yields this compound (75% yield) alongside its 1,5-isomer . Optimization of reaction time (e.g., 1 hour) and purification protocols (e.g., chromatography) are critical to isolate the desired isomer.

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct signals for the methyl group (δ ~2.5 ppm) and the lactam carbonyl (δ ~165 ppm in <sup>13</sup>C NMR).

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C9H8N2O).

- X-ray Crystallography (if applicable): Used to resolve bond lengths and angles, as demonstrated for analogous naphthyridinones .

Q. What are the key reactivity patterns of the 4(1H)-one moiety in this compound?

- Methodological Answer : The lactam group undergoes halogenation (e.g., with POCl3 or POBr3) to form chloro- or bromo-derivatives. For instance, 1,7-naphthyridin-4(1H)-one reacts with POCl3 at 95°C for 90 minutes to yield 4-chloro-1,7-naphthyridine (60% yield) . Similar conditions apply to methyl-substituted derivatives.

Advanced Research Questions

Q. How can functional groups be introduced at specific positions on the naphthyridinone core?

- Methodological Answer :

- Nitration : Treating the parent compound with 72% HNO3 under reflux introduces nitro groups at position 3 (74% yield) .

- Amination : Reduction of nitro derivatives (e.g., using Raney Ni/H2 in MeOH) yields amino-substituted analogs (75% yield) .

- Amidation : Carboxylic acid derivatives (e.g., 6,8-dimethyl-4-oxo-1,7-naphthyridine-3-carboxylic acid) react with amines via carbonyl diimidazole (CDI) activation to form amides (50% yield) .

Q. What strategies are effective for resolving contradictions in reported synthesis yields?

- Methodological Answer : Discrepancies in yields (e.g., nitration yields ranging from 21% to 74% ) arise from reaction conditions. Systematic optimization involves:

- Catalyst Screening : Testing alternative catalysts (e.g., H2SO4 vs. mixed acid systems).

- Temperature/Time Gradients : Identifying optimal thermal profiles (e.g., 95°C for 1 hour vs. prolonged reflux).

- Post-Reaction Analysis : Using HPLC or LC-MS to detect side products (e.g., over-nitrated or oxidized species).

Q. How is computational modeling applied to study electronic properties or reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electron density distribution, aiding in understanding regioselectivity (e.g., why nitration favors position 3 ).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., diphenyl ether’s role in cyclization ).

- Docking Studies : Evaluates potential bioactivity by modeling interactions with biological targets (e.g., enzyme active sites).

Q. What role does this compound play in developing bioactive molecules?

- Methodological Answer : As a scaffold, it serves as a precursor for:

- Antimicrobial Agents : Functionalization with amino or halogen groups enhances binding to bacterial topoisomerases .

- Kinase Inhibitors : Methyl and carbonyl groups participate in hydrophobic and hydrogen-bonding interactions with ATP-binding pockets.

- Probes for Chemical Biology : Isotopic labeling (e.g., <sup>13</sup>C-methyl) tracks metabolic pathways in cell-based assays.

Data Contradiction Analysis

- Example : Nitration yields vary significantly (21% vs. 74%) depending on acid concentration and temperature . Contradictions may stem from:

- Impurity Profiles : Unoptimized starting material purity.

- Competing Pathways : Over-oxidation or ring-opening under harsh conditions.

- Resolution : Replicate experiments with controlled variables (e.g., degassed solvents, inert atmosphere) and characterize intermediates via in-situ IR or NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.